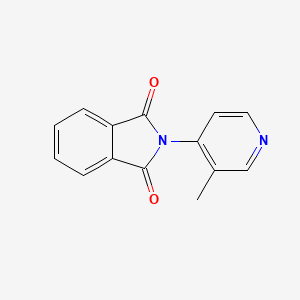![molecular formula C13H19N3O4 B14297333 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 116089-74-8](/img/structure/B14297333.png)
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of an acetamide group attached to a phenyl ring, which is further substituted with a formylhydrazinyl group and two ethoxy groups. This compound is of interest due to its potential reactivity and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-(2-formylhydrazinyl)aniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formylhydrazinyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: It may be explored for its therapeutic potential in treating certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The formylhydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,2-Diethoxy-N-[4-(2-hydrazinyl)phenyl]acetamide: Lacks the formyl group, which may affect its reactivity and applications.
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may influence its chemical properties.
Uniqueness
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to the presence of both the formylhydrazinyl and ethoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
特性
CAS番号 |
116089-74-8 |
|---|---|
分子式 |
C13H19N3O4 |
分子量 |
281.31 g/mol |
IUPAC名 |
2,2-diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O4/c1-3-19-13(20-4-2)12(18)15-10-5-7-11(8-6-10)16-14-9-17/h5-9,13,16H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
InChIキー |
WWZGOXFHCVWKKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)NC1=CC=C(C=C1)NNC=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)


![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)




![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)




